Cas no 799293-85-9 (3-Bromothieno[3,2-c]pyridin-4-amine)

3-Bromothieno[3,2-c]pyridin-4-amine structure
799293-85-9 structure
Nome do Produto:3-Bromothieno[3,2-c]pyridin-4-amine
N.o CAS:799293-85-9
MF:C7H5BrN2S
MW:229.096998929977
MDL:MFCD08275115
CID:531393

3-Bromothieno[3,2-c]pyridin-4-amine Propriedades químicas e físicas

Nomes e Identificadores

    • 3-Bromothieno[3,2-c]pyridin-4-amine
    • 3-BROMO-4-AMINOTHIENO[3,2-C]PYRIDINE
    • 3-bromo-Thieno[3,2-c]pyridin-4-amine
    • 4-Amino-3-bromothieno[3,2-c]pyridine
    • Thieno[3,2-c]pyridin-4-amine, 3-bromo-
    • 3-bromo-4-amino-[3,2-c]-thienopyridine
    • 3-bromothieno[3,2-c]pyridin-4-ylamine
    • 4-amino-3-bromo-thieno[3,2-c]pyridine
    • QC-5917
    • NRVPVUKWJYSNTO-UHFFFAOYSA-N
    • PB32605
    • FCH1386601
    • EN000031
    • AX8216989
    • AB0026773
    • W8516
    • ST24022811
    • 4-A
    • 3-Bromothieno[3,2-c]pyridin-4-amine (ACI)
    • MDL: MFCD08275115
    • Inchi: 1S/C7H5BrN2S/c8-4-3-11-5-1-2-10-7(9)6(4)5/h1-3H,(H2,9,10)
    • Chave InChI: NRVPVUKWJYSNTO-UHFFFAOYSA-N
    • SMILES: BrC1C2C(=CC=NC=2N)SC=1

Propriedades Computadas

  • Massa Exacta: 227.93600
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 11
  • Contagem de Ligações Rotativas: 0
  • Complexidade: 155
  • Superfície polar topológica: 67.2
  • XLogP3: 2.2

Propriedades Experimentais

  • PSA: 67.88000
  • LogP: 2.57110

3-Bromothieno[3,2-c]pyridin-4-amine Informações de segurança

3-Bromothieno[3,2-c]pyridin-4-amine Dados aduaneiros

  • CÓDIGO SH:2934999090
  • Dados aduaneiros:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

3-Bromothieno[3,2-c]pyridin-4-amine Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
ChemScence
CS-W018830-250mg
3-Bromothieno[3,2-c]pyridin-4-amine
799293-85-9 ≥97.0%
250mg
$89.0 2022-04-26
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBN20120322-1G
3-bromothieno[3,2-c]pyridin-4-amine
799293-85-9 97%
1g
¥ 1,650.00 2023-04-13
eNovation Chemicals LLC
D498672-5G
3-bromothieno[3,2-c]pyridin-4-amine
799293-85-9 97%
5g
$675 2024-07-21
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-LU909-50mg
3-Bromothieno[3,2-c]pyridin-4-amine
799293-85-9 97%
50mg
167.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-LU909-250mg
3-Bromothieno[3,2-c]pyridin-4-amine
799293-85-9 97%
250mg
668CNY 2021-05-08
TRC
B293470-25mg
3-Bromothieno[3,2-c]pyridin-4-amine
799293-85-9
25mg
$ 64.00 2023-04-18
TRC
B293470-100mg
3-Bromothieno[3,2-c]pyridin-4-amine
799293-85-9
100mg
$ 92.00 2023-04-18
abcr
AB307015-250 mg
3-Bromo-4-aminothieno[3,2-c]pyridine, 97%; .
799293-85-9 97%
250MG
€195.80 2022-08-31
abcr
AB307015-1 g
3-Bromo-4-aminothieno[3,2-c]pyridine, 97%; .
799293-85-9 97%
1g
€352.00 2022-08-31
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBN20120322-250MG
3-bromothieno[3,2-c]pyridin-4-amine
799293-85-9 97%
250MG
¥ 825.00 2023-04-13

3-Bromothieno[3,2-c]pyridin-4-amine Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Ammonia Solvents: 1,4-Dioxane ,  Water ;  18 h, 150 °C
Referência
Discovery of thienopyridines as Src-family selective Lck inhibitors
Abbott, Lily; et al, Bioorganic & Medicinal Chemistry Letters, 2007, 17(5), 1167-1171

Método de produção 2

Condições de reacção
1.1 4 h, rt → 100 °C; 100 °C → 40 °C
1.2 Solvents: Water ;  15 min, 40 °C; 40 °C → 23 °C
2.1 Reagents: Phosphorus oxychloride ;  1 h, 75 °C; 75 °C → rt
2.2 Solvents: Dichloromethane ,  Water ;  25 °C
3.1 Reagents: Ammonia Solvents: 1,4-Dioxane ,  Water ;  19 h, 300 psi, rt → 150 °C
Referência
Improved Synthesis of 3-Substituted-4-amino-[3,2-c]-thienopyridines
Engstrom, Kenneth M.; et al, Journal of Organic Chemistry, 2009, 74(10), 3849-3855

Método de produção 3

Condições de reacção
1.1 Reagents: Phosphorus oxychloride ;  rt
1.2 Reagents: Ammonia Solvents: 1,4-Dioxane ;  290 psi, 160 °C
Referência
Thienopyridine urea inhibitors of KDR kinase
Heyman, H. Robin; et al, Bioorganic & Medicinal Chemistry Letters, 2007, 17(5), 1246-1249

Método de produção 4

Condições de reacção
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide ;  14 h, rt
1.2 Reagents: Sodium azide ;  3 h, rt
2.1 Reagents: Tributylamine Solvents: Diphenyl ether ;  45 min, 225 °C
3.1 Reagents: Phosphorus oxychloride ;  2.5 h, 135 °C
4.1 Reagents: Ammonia Solvents: 1,4-Dioxane ,  Water ;  18 h, 150 °C
Referência
Discovery of thienopyridines as Src-family selective Lck inhibitors
Abbott, Lily; et al, Bioorganic & Medicinal Chemistry Letters, 2007, 17(5), 1167-1171

Método de produção 5

Condições de reacção
1.1 Solvents: Pyridine ;  rt → 80 °C
1.2 Catalysts: Piperidine ;  22 h, 80 °C → 100 °C; 100 °C → 50 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  1 h, pH 2
2.1 Reagents: Sodium hydroxide ,  Thionyl chloride Solvents: Chloroform ,  Dimethylformamide ,  Water ;  1 h, rt → reflux; reflux → 50 °C
2.2 Reagents: Sodium azide Solvents: 1,4-Dioxane ,  Water ;  2.5 h, rt
2.3 Solvents: Dichloromethane ,  Diphenyl ether ;  10 min, 250 °C; 5 min, 250 °C; 250 °C → 90 °C
3.1 Reagents: Phosphorus oxychloride ;  1 h, 75 °C; 75 °C → rt
3.2 Solvents: Dichloromethane ,  Water ;  25 °C
4.1 Reagents: Ammonia Solvents: 1,4-Dioxane ,  Water ;  19 h, 300 psi, rt → 150 °C
Referência
Improved Synthesis of 3-Substituted-4-amino-[3,2-c]-thienopyridines
Engstrom, Kenneth M.; et al, Journal of Organic Chemistry, 2009, 74(10), 3849-3855

Método de produção 6

Condições de reacção
1.1 Reagents: Sodium hydroxide ,  Thionyl chloride Solvents: Chloroform ,  Dimethylformamide ,  Water ;  1 h, rt → reflux; reflux → 50 °C
1.2 Reagents: Sodium azide Solvents: 1,4-Dioxane ,  Water ;  2.5 h, rt
1.3 Solvents: Dichloromethane ,  Diphenyl ether ;  10 min, 250 °C; 5 min, 250 °C; 250 °C → 90 °C
2.1 Reagents: Phosphorus oxychloride ;  1 h, 75 °C; 75 °C → rt
2.2 Solvents: Dichloromethane ,  Water ;  25 °C
3.1 Reagents: Ammonia Solvents: 1,4-Dioxane ,  Water ;  19 h, 300 psi, rt → 150 °C
Referência
Improved Synthesis of 3-Substituted-4-amino-[3,2-c]-thienopyridines
Engstrom, Kenneth M.; et al, Journal of Organic Chemistry, 2009, 74(10), 3849-3855

Método de produção 7

Condições de reacção
1.1 Reagents: Tributylamine Solvents: Diphenyl ether ;  45 min, 225 °C
2.1 Reagents: Phosphorus oxychloride ;  2.5 h, 135 °C
3.1 Reagents: Ammonia Solvents: 1,4-Dioxane ,  Water ;  18 h, 150 °C
Referência
Discovery of thienopyridines as Src-family selective Lck inhibitors
Abbott, Lily; et al, Bioorganic & Medicinal Chemistry Letters, 2007, 17(5), 1167-1171

Método de produção 8

Condições de reacção
1.1 Reagents: Phosphorus oxychloride ;  1 h, 75 °C; 75 °C → rt
1.2 Solvents: Dichloromethane ,  Water ;  25 °C
2.1 Reagents: Ammonia Solvents: 1,4-Dioxane ,  Water ;  19 h, 300 psi, rt → 150 °C
Referência
Improved Synthesis of 3-Substituted-4-amino-[3,2-c]-thienopyridines
Engstrom, Kenneth M.; et al, Journal of Organic Chemistry, 2009, 74(10), 3849-3855

Método de produção 9

Condições de reacção
1.1 Catalysts: Piperidine Solvents: Pyridine ;  22 h, 100 °C
2.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide ;  14 h, rt
2.2 Reagents: Sodium azide ;  3 h, rt
3.1 Reagents: Tributylamine Solvents: Diphenyl ether ;  45 min, 225 °C
4.1 Reagents: Phosphorus oxychloride ;  2.5 h, 135 °C
5.1 Reagents: Ammonia Solvents: 1,4-Dioxane ,  Water ;  18 h, 150 °C
Referência
Discovery of thienopyridines as Src-family selective Lck inhibitors
Abbott, Lily; et al, Bioorganic & Medicinal Chemistry Letters, 2007, 17(5), 1167-1171

Método de produção 10

Condições de reacção
1.1 Catalysts: Piperidine Solvents: Pyridine ;  100 °C
2.1 Reagents: Triethylamine ,  Diphenylphosphoryl azide Solvents: Tetrahydrofuran ;  rt
3.1 Solvents: Toluene ;  120 °C
3.2 Catalysts: Iodine Solvents: 1,2-Dichlorobenzene ;  170 °C
4.1 Reagents: Phosphorus oxychloride ;  120 °C
5.1 Reagents: Ammonia Solvents: 1,4-Dioxane ,  Water ;  150 °C
Referência
Design and effective synthesis of novel templates, 3,7-diphenyl-4-amino-thieno and furo-[3,2-c]pyridines as protein kinase inhibitors and in vitro evaluation targeting angiogenetic kinases
Miyazaki, Yasushi; et al, Bioorganic & Medicinal Chemistry Letters, 2007, 17(1), 250-254

Método de produção 11

Condições de reacção
1.1 Solvents: Toluene ;  120 °C
1.2 Catalysts: Iodine Solvents: 1,2-Dichlorobenzene ;  170 °C
2.1 Reagents: Phosphorus oxychloride ;  120 °C
3.1 Reagents: Ammonia Solvents: 1,4-Dioxane ,  Water ;  150 °C
Referência
Design and effective synthesis of novel templates, 3,7-diphenyl-4-amino-thieno and furo-[3,2-c]pyridines as protein kinase inhibitors and in vitro evaluation targeting angiogenetic kinases
Miyazaki, Yasushi; et al, Bioorganic & Medicinal Chemistry Letters, 2007, 17(1), 250-254

Método de produção 12

Condições de reacção
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ;  rt
1.2 Reagents: Sodium azide Solvents: 1,4-Dioxane ,  Water ;  rt
1.3 Solvents: Dichloromethane ,  Diphenyl ether ;  reflux
2.1 Reagents: Phosphorus oxychloride ;  rt
2.2 Reagents: Ammonia Solvents: 1,4-Dioxane ;  290 psi, 160 °C
Referência
Thienopyridine urea inhibitors of KDR kinase
Heyman, H. Robin; et al, Bioorganic & Medicinal Chemistry Letters, 2007, 17(5), 1246-1249

Método de produção 13

Condições de reacção
1.1 Reagents: Triethylamine ,  Diphenylphosphoryl azide Solvents: Tetrahydrofuran ;  rt
2.1 Solvents: Toluene ;  120 °C
2.2 Catalysts: Iodine Solvents: 1,2-Dichlorobenzene ;  170 °C
3.1 Reagents: Phosphorus oxychloride ;  120 °C
4.1 Reagents: Ammonia Solvents: 1,4-Dioxane ,  Water ;  150 °C
Referência
Design and effective synthesis of novel templates, 3,7-diphenyl-4-amino-thieno and furo-[3,2-c]pyridines as protein kinase inhibitors and in vitro evaluation targeting angiogenetic kinases
Miyazaki, Yasushi; et al, Bioorganic & Medicinal Chemistry Letters, 2007, 17(1), 250-254

Método de produção 14

Condições de reacção
1.1 Reagents: Thionyl chloride Solvents: Isopropyl acetate ;  18 h, 50 °C
1.2 Reagents: Diisopropylethylamine Solvents: Isopropyl acetate ;  1 h, rt
2.1 4 h, rt → 100 °C; 100 °C → 40 °C
2.2 Solvents: Water ;  15 min, 40 °C; 40 °C → 23 °C
3.1 Reagents: Phosphorus oxychloride ;  1 h, 75 °C; 75 °C → rt
3.2 Solvents: Dichloromethane ,  Water ;  25 °C
4.1 Reagents: Ammonia Solvents: 1,4-Dioxane ,  Water ;  19 h, 300 psi, rt → 150 °C
Referência
Improved Synthesis of 3-Substituted-4-amino-[3,2-c]-thienopyridines
Engstrom, Kenneth M.; et al, Journal of Organic Chemistry, 2009, 74(10), 3849-3855

Método de produção 15

Condições de reacção
1.1 Reagents: Aluminum chloride ,  Bromine Solvents: Dichloromethane
2.1 Catalysts: Piperidine Solvents: Pyridine ;  22 h, 100 °C
3.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide ;  14 h, rt
3.2 Reagents: Sodium azide ;  3 h, rt
4.1 Reagents: Tributylamine Solvents: Diphenyl ether ;  45 min, 225 °C
5.1 Reagents: Phosphorus oxychloride ;  2.5 h, 135 °C
6.1 Reagents: Ammonia Solvents: 1,4-Dioxane ,  Water ;  18 h, 150 °C
Referência
Discovery of thienopyridines as Src-family selective Lck inhibitors
Abbott, Lily; et al, Bioorganic & Medicinal Chemistry Letters, 2007, 17(5), 1167-1171

3-Bromothieno[3,2-c]pyridin-4-amine Raw materials

3-Bromothieno[3,2-c]pyridin-4-amine Preparation Products

Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:799293-85-9)3-Bromothieno[3,2-c]pyridin-4-amine
A864781
Pureza:99%/99%
Quantidade:1g/5g
Preço ($):177.0/621.0